Ethyl 4-methoxy-3-oxopentanoate
Description
Contextualization within the Functional Class of β-Keto Esters
Ethyl 4-methoxy-3-oxopentanoate belongs to the functional class of compounds known as β-keto esters. A β-keto ester is characterized by a ketone functional group located at the beta-carbon position relative to the ester group. fiveable.me This unique arrangement of functional groups imparts a versatile reactivity that is highly valued in organic synthesis. fiveable.me The presence of both a ketone and an ester allows for a variety of chemical transformations, making β-keto esters crucial building blocks for more complex molecules. fiveable.meorganic-chemistry.org
Structural Attributes and Fundamental Chemical Reactivity Precursors
The structure of this compound consists of a pentanoate backbone with a methoxy (B1213986) group at the fourth carbon and a ketone at the third carbon. The presence of the methoxy group can improve the compound's solubility in polar solvents and may influence its tautomeric equilibrium. The electron-withdrawing nature of the acetyl group at position 3 contributes to the stabilization of enolate formation, a key aspect of its reactivity.
Below is a table summarizing the key structural and physical properties of this compound.
| Property | Value |
| Molecular Formula | C8H14O4 |
| Molecular Weight | 174.19 g/mol |
| InChI | InChI=1S/C8H14O4/c1-4-12-8(10)5-7(9)6(2)11-3/h6H,4-5H2,1-3H3 |
| InChIKey | QQMFFEQHVIIFDL-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC(=O)C(C)OC |
Data sourced from PubChem. uni.lu
Significance of β-Keto Esters as Synthetic Intermediates in Advanced Chemical Synthesis
β-Keto esters are of great significance in organic synthesis due to their role as versatile intermediates. fiveable.me Their structure allows for a multitude of reactions, including aldol (B89426) condensations and cyclizations, which are fundamental in the construction of complex molecular frameworks. fiveable.me This versatility makes them invaluable in the synthesis of a wide array of organic molecules, including those of pharmaceutical importance. rsc.org
The reactivity of β-keto esters stems from the acidity of the α-protons (the protons on the carbon between the two carbonyl groups), which allows for easy formation of enolates. These enolates can then act as nucleophiles in various carbon-carbon bond-forming reactions. fiveable.me Furthermore, β-keto esters can be converted into other functional groups through processes like hydrolysis, reduction, and decarboxylation. fiveable.me The development of palladium-catalyzed reactions of allylic β-keto esters has further expanded their synthetic utility, offering new methodologies for creating complex molecules. nih.gov For instance, ethyl 3-azido-4-oxopentanoate derivatives, which are structurally related to this compound, serve as precursors for the synthesis of amino esters.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-methoxy-3-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-4-12-8(10)5-7(9)6(2)11-3/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMFFEQHVIIFDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C(C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of Ethyl 4 Methoxy 3 Oxopentanoate
Enolate Formation and Stereoselective Alkylation Reactions
The presence of two carbonyl groups in ethyl 4-methoxy-3-oxopentanoate significantly increases the acidity of the α-hydrogens located on the carbon atom between them. This allows for the ready formation of a resonance-stabilized enolate anion upon treatment with a suitable base. wikipedia.orgutexas.edu The delocalization of the negative charge onto the oxygen atoms of both carbonyl groups contributes to the stability of this intermediate. wikipedia.org
The generation of the enolate is a critical step that opens the door to a wide range of subsequent reactions, most notably alkylation. By reacting the enolate with an alkyl halide, a new carbon-carbon bond is formed at the α-position. The regioselectivity of this alkylation is generally high, with the new alkyl group attaching to the carbon atom between the two carbonyls.
Furthermore, the stereochemistry of this alkylation can often be controlled. By employing chiral auxiliaries or catalysts, it is possible to achieve stereoselective alkylation, leading to the preferential formation of one enantiomer or diastereomer over the other. This is of particular importance in the synthesis of chiral molecules, such as pharmaceuticals and natural products. The specific stereochemical outcome is influenced by factors such as the choice of base, solvent, temperature, and the nature of the alkylating agent.
Electrophilic and Nucleophilic Carbonyl Transformations
The two carbonyl groups in this compound, the ketone and the ester, are both susceptible to reactions with electrophiles and nucleophiles. The reactivity of these groups allows for a diverse array of chemical transformations.
Electrophilic Reactions: The oxygen atoms of the carbonyl groups possess lone pairs of electrons and can therefore act as Lewis bases, reacting with various electrophiles. For instance, protonation of a carbonyl oxygen by an acid catalyst increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.com
Nucleophilic Reactions: The carbonyl carbons are electrophilic and are thus targets for nucleophiles. A wide range of nucleophiles, including organometallic reagents (like Grignard reagents), hydrides, and amines, can attack these carbons. Nucleophilic addition to the ketone carbonyl is a common reaction. For example, reduction of the ketone with a hydride reagent such as sodium borohydride (B1222165) would yield the corresponding secondary alcohol.
The ester carbonyl can also undergo nucleophilic acyl substitution. In this two-step process, a nucleophile adds to the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to regenerate the carbonyl group by eliminating the ethoxy group. This pathway is fundamental to transesterification and amidation reactions.
Transesterification and Amidation Reactions
Transesterification: This reaction involves the conversion of the ethyl ester of 4-methoxy-3-oxopentanoate into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.commdpi.commonash.edupsu.edu Under basic conditions, the reaction proceeds through nucleophilic acyl substitution, where an alkoxide ion from the new alcohol attacks the ester carbonyl. masterorganicchemistry.compsu.edu In acidic conditions, the carbonyl oxygen is first protonated to increase its electrophilicity before the new alcohol attacks. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol reactant is often used in excess or as the solvent. masterorganicchemistry.commdpi.com
Amidation: The ester group can be converted into an amide by reacting this compound with an amine. This reaction typically requires heating and may be catalyzed by acid. The nitrogen atom of the amine acts as the nucleophile, attacking the ester carbonyl. The direct amidation of esters with amines can be facilitated by catalysts such as titanium tetrafluoride. researchgate.net This transformation is significant for the synthesis of a wide variety of amides. researchgate.net
| Reaction | Reagents | Catalyst | Product |
| Transesterification | Another alcohol (e.g., methanol) | Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) | Mthis compound |
| Amidation | An amine (e.g., methylamine) | Heat, potentially with an acid catalyst or a Lewis acid like TiF₄ | N-methyl-4-methoxy-3-oxopentanamide |
Cyclization Pathways Leading to Complex Ring Systems
The multiple reactive sites within this compound make it a valuable precursor for the synthesis of various cyclic compounds.
Intramolecular reactions can occur when a nucleophilic site and an electrophilic site within the same molecule or a derivative can react to form a ring. For example, if a nucleophilic group were introduced at the 5-position of the pentanoate chain, it could potentially attack one of the carbonyl carbons to form a cyclic structure. The regioselectivity of such a cyclization would depend on the relative reactivity of the ketone and ester carbonyls and the stability of the resulting ring (e.g., 5-membered vs. 6-membered).
This compound and its derivatives can participate in intermolecular cycloaddition reactions to form more complex ring systems. These reactions involve the concerted or stepwise combination of two or more molecules to form a cyclic adduct.
For instance, the enolate of this compound can act as a nucleophilic component in Michael additions, which can be the first step in a sequence leading to a cyclized product. Furthermore, derivatives of this compound could potentially be used in cycloaddition reactions like the Diels-Alder or [4+3] cycloadditions to construct six- or seven-membered rings, respectively. The specific type of cycloaddition and the nature of the resulting ring system would depend on the reacting partner and the reaction conditions employed.
Applications of Ethyl 4 Methoxy 3 Oxopentanoate As a Key Building Block in Complex Molecular Synthesis
Precursor in Heterocyclic Scaffold Construction
The 1,3-dicarbonyl arrangement in Ethyl 4-methoxy-3-oxopentanoate provides two electrophilic centers and an acidic α-proton, making it an ideal substrate for condensation reactions with various nucleophiles to form a diverse range of heterocyclic rings.
The synthesis of pyrazoles, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms, is a well-established application of β-keto esters. Pyrazole (B372694) scaffolds are considered privileged structures in medicinal chemistry due to their wide spectrum of biological activities. nih.gov The most common method for pyrazole synthesis involves the condensation reaction of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. nih.gov
In this context, this compound can react with hydrazine hydrate (B1144303) in a cyclocondensation reaction. The reaction typically proceeds by initial nucleophilic attack of one nitrogen atom of the hydrazine onto one of the carbonyl groups of the keto ester, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The reaction can be regioselective, depending on the reaction conditions and the substitution pattern of the hydrazine. This reaction provides a direct and efficient route to substituted pyrazoles, which are valuable intermediates in drug discovery and materials science. researchgate.net
Table 1: General Reaction for Pyrazole Synthesis
| Reactant 1 | Reactant 2 | Product Class | Key Reaction Type |
|---|
This compound serves as a key component in multicomponent reactions for the synthesis of dihydropyrimidinones (DHPMs). The most notable of these is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-keto ester, and urea (B33335) or thiourea. nih.govmdpi.com This reaction is an efficient method for creating the DHPM core, which is present in numerous pharmacologically active compounds, including calcium channel blockers and antihypertensive agents. nih.gov
In this reaction, this compound acts as the 1,3-dicarbonyl component. The reaction mechanism is believed to involve the acid-catalyzed formation of an acyliminium ion intermediate from the aldehyde and urea, which is then intercepted by the enolate of the β-keto ester. nih.gov Subsequent cyclization and dehydration afford the final dihydropyrimidinone product. The use of various substituted aldehydes allows for the creation of a diverse library of DHPMs. nih.govjmchemsci.com
While the use of β-keto esters in the synthesis of hexahydroquinoline systems is established, specific examples utilizing this compound are less commonly reported in the literature. The synthesis of such systems often involves reactions like the Friedländer annulation or other cyclization strategies where the dicarbonyl unit can react with an appropriately functionalized amine.
The reactivity of β-keto esters like this compound extends to the synthesis of a variety of other nitrogen- and oxygen-containing heterocycles. The general strategy involves reacting the dicarbonyl unit with bifunctional reagents, where two nucleophilic sites can react with the two electrophilic carbonyl carbons.
For instance, reactions with nitrogen-containing nucleophiles can yield a range of heterocycles. A study on the similar compound, ethyl 4,4-difluoro-4-phenoxyacetoacetate, demonstrated its utility in forming diverse heterocyclic systems. mdpi.com By analogy, this compound can be expected to undergo similar transformations:
Pyrimidines: Reaction with amidines (e.g., benzamidine) can lead to the formation of substituted pyrimidine (B1678525) rings. mdpi.com
Benzodiazepines: Condensation with o-phenylenediamine (B120857) can furnish 1,5-benzodiazepine derivatives. mdpi.com
Quinolones: Reaction with anilines under specific conditions can yield quinolone structures.
Furthermore, its structure is suitable for constructing oxygen-containing heterocycles, such as pyrones or furans, through different synthetic pathways, often involving intramolecular cyclization of functionalized intermediates derived from the parent β-keto ester. clockss.org
Role in Target-Oriented Synthesis of Natural Products and Bioactive Molecules
β-Keto esters are fundamental building blocks in the total synthesis of natural products and other bioactive molecules. beilstein-journals.orgucla.edu Their ability to undergo a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) and Claisen condensations, makes them invaluable for assembling complex carbon skeletons. While specific total syntheses explicitly starting from this compound are not widely documented, its role as a vicinal ketoester makes it a key potential intermediate. beilstein-journals.org
The utility of such compounds is demonstrated in their conversion to more complex intermediates. For example, vicinal tricarbonyl compounds, which can be synthesized from α-diazo-β-ketoesters, have been used to set stereogenic centers in the enantioselective total synthesis of natural products like preussochromone E. beilstein-journals.org Given that this compound can be converted to a diazo derivative (see section 4.4), it serves as a potential precursor to these advanced intermediates for natural product synthesis. researchgate.net Its functional groups offer multiple handles for elaboration into the intricate structures found in nature. nih.gov
Contribution to the Design and Assembly of Pharmaceutical Intermediates
The synthesis of active pharmaceutical ingredients (APIs) often relies on the assembly of complex molecules from smaller, readily available building blocks. β-Keto esters are a crucial class of these building blocks, and this compound fits this role perfectly. sandoopharma.comsumitomo-chem.co.jp Its structure can be found embedded within, or used to construct, the core of various pharmaceutical agents.
For example, the synthesis of certain pyrimidine derivatives used in pharmaceuticals often starts from a β-keto ester. A common synthetic route to the cholesterol-lowering drug Rosuvastatin involves a Knoevenagel condensation of a β-keto ester with an aldehyde, followed by cyclocondensation to form the core pyrimidine ring. nih.gov The structural features of this compound make it a suitable candidate for analogous synthetic strategies aimed at producing novel pharmaceutical intermediates and final drug substances. researchgate.net
Table 2: Potential Pharmaceutical Relevance
| Precursor | Reaction Type | Target Scaffold | Therapeutic Area (Example) |
|---|---|---|---|
| This compound | Biginelli Reaction | Dihydropyrimidinone | Cardiovascular (e.g., Calcium Channel Blockers) |
| This compound | Knoevenagel/Cyclocondensation | Pyrimidine | Cardiovascular (e.g., Statins) |
Facilitation of Reactive Intermediate Generation (e.g., Diazo Compounds, Ketenes)
Beyond its direct use in constructing molecular frameworks, this compound can be used to generate highly reactive intermediates, which then participate in powerful synthetic transformations.
Diazo Compounds: The active methylene (B1212753) group (the carbon between the two carbonyls) in β-keto esters is susceptible to diazo transfer reactions. mdpi.comrsc.org This reaction typically involves treating the β-keto ester with a diazo transfer agent, such as tosyl azide (B81097) or p-acetamidobenzenesulfonyl azide, in the presence of a base. organic-chemistry.org The product is an α-diazo-β-keto ester. These diazo compounds are extremely versatile intermediates, serving as precursors to carbenes upon treatment with transition metal catalysts (like rhodium or copper complexes). organic-chemistry.org These carbenes can undergo a variety of reactions, including cyclopropanations, C-H insertions, and ylide formations. mdpi.com
Ketenes: While direct formation of ketenes from this compound is not a standard procedure, they can be generated from its derivatives. For example, the α-diazo-β-keto esters formed as described above can undergo a Wolff rearrangement upon photolysis or thermolysis to generate a ketene. wikipedia.org Ketenes are highly reactive electrophiles that readily participate in [2+2] cycloadditions with alkenes and imines to form cyclobutanones and β-lactams, respectively. The latter is the core structure of the penicillin and cephalosporin (B10832234) antibiotics. Ketenes are typically generated in situ and trapped immediately due to their high reactivity. wikipedia.orgresearchgate.netacs.org
Advanced Spectroscopic and Analytical Methodologies in Research on Ethyl 4 Methoxy 3 Oxopentanoate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like Ethyl 4-methoxy-3-oxopentanoate. While specific experimental spectra for this compound are not widely published, a theoretical analysis based on its structure allows for the prediction of its characteristic ¹H and ¹³C NMR signals.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals corresponding to each unique proton environment in the molecule. The ethyl ester group would produce a quartet for the methylene (B1212753) protons (-OCH₂CH₃) and a triplet for the terminal methyl protons (-OCH₂CH₃), arising from coupling with each other. The active methylene protons flanked by the two carbonyl groups (-C(=O)CH₂C(=O)-) would likely appear as a singlet. The methine proton (-CH(OCH₃)-) would present as a quartet, coupled to the adjacent methyl group, which in turn would appear as a doublet. The methoxy (B1213986) group protons (-OCH₃) would yield a sharp singlet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework. Distinct signals are anticipated for the carbonyl carbons of the ester and ketone groups, the methoxy carbon, the various methylene and methine carbons, and the methyl carbons. The chemical shifts of the carbonyl carbons would be the most downfield, typically appearing in the 160-210 ppm region.
A summary of the expected, theoretical NMR data is presented below.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | ||||
|---|---|---|---|---|---|
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Chemical Shift (δ, ppm) |
| -OCH₂CH₃ | ~1.25 | t | 3H | -OCH₂CH₃ | ~14 |
| -CH(OCH₃)CH₃ | ~1.35 | d | 3H | -CH(OCH₃)CH₃ | ~16 |
| -C(=O)CH₂C(=O)- | ~3.50 | s | 2H | -C(=O)CH₂C(=O)- | ~50 |
| -OCH₃ | ~3.40 | s | 3H | -OCH₃ | ~58 |
| -OCH₂CH₃ | ~4.20 | q | 2H | -OCH₂CH₃ | ~61 |
| -CH(OCH₃)CH₃ | ~4.00 | q | 1H | -CH(OCH₃)CH₃ | ~80 |
| -C(=O)CH₂- (Ester) | ~167 | ||||
| -CH₂C(=O)CH- (Ketone) | ~202 |
Vibrational and Electronic Spectroscopy for Functional Group Analysis (e.g., IR, UV-Vis)
Vibrational and electronic spectroscopy techniques are fundamental for identifying the functional groups within a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by strong absorption bands characteristic of its carbonyl groups. A sharp, intense peak around 1745 cm⁻¹ would correspond to the C=O stretching vibration of the ester functional group. Another strong absorption, typically found around 1720 cm⁻¹, would be indicative of the ketone C=O stretch. Additionally, the spectrum would display C-O stretching vibrations for the ester and ether linkages in the 1300-1000 cm⁻¹ region, as well as C-H stretching and bending vibrations from the alkyl portions of the molecule just below 3000 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy: In UV-Vis spectroscopy, the primary chromophore in this compound is the ketone carbonyl group. This group is expected to exhibit a weak absorption band in the UV region, corresponding to the n→π* electronic transition. The wavelength of maximum absorbance (λmax) for this transition typically occurs around 270-290 nm. The ester carbonyl group also absorbs in the UV region, but its absorption is generally weaker and occurs at shorter wavelengths.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern. For this compound (C₈H₁₄O₄), the monoisotopic mass is 174.0892 Da. uni.lu
In a typical mass spectrum, the molecule would be ionized to produce a molecular ion peak ([M]⁺). High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The fragmentation of the molecular ion is predictable based on the functional groups present. Common fragmentation pathways for β-keto esters include α-cleavage adjacent to the carbonyl groups and McLafferty rearrangements. Expected fragments would include the loss of the ethoxy radical (-•OCH₂CH₃, 45 Da), the ethyl group (-•CH₂CH₃, 29 Da), or the methoxy group (-•OCH₃, 31 Da).
Predicted mass-to-charge ratios (m/z) for various adducts of the molecule under different ionization conditions are provided in the table below. uni.lu
Table 2: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 175.09648 |
| [M+Na]⁺ | 197.07842 |
| [M-H]⁻ | 173.08192 |
| [M+NH₄]⁺ | 192.12302 |
| [M+K]⁺ | 213.05236 |
| [M]⁺ | 174.08865 |
Chromatographic Techniques for Reaction Monitoring, Purity Assessment, and Isolation
Chromatographic methods are essential for separating this compound from reaction mixtures, assessing its purity, and monitoring the progress of its synthesis.
Gas Chromatography (GC): Given its expected volatility, Gas Chromatography is a suitable technique for the analysis of this compound. A capillary column with a moderately polar stationary phase, such as those based on polyethylene (B3416737) glycol (wax columns), or a non-polar phase like a polysiloxane, would be effective for its separation. Flame Ionization Detection (FID) would provide high sensitivity for quantitative analysis. When coupled with a mass spectrometer (GC-MS), this method allows for the confident identification of the compound and any impurities based on their retention times and mass spectra.
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for the analysis and purification of this compound. In reversed-phase HPLC, a non-polar stationary phase (e.g., C18) with a polar mobile phase (e.g., mixtures of acetonitrile (B52724) and water or methanol (B129727) and water) would be employed. Alternatively, normal-phase HPLC using a polar stationary phase like silica (B1680970) gel and a non-polar mobile phase (e.g., hexane/ethyl acetate (B1210297) mixtures) could also be used. Detection is typically achieved using a UV detector set to a wavelength where the carbonyl chromophore absorbs. HPLC is particularly valuable for the isolation of pure samples for further study.
Crystallographic Studies of Solid-State Derivatives
X-ray crystallography provides the most definitive evidence of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry. As this compound is likely a liquid at ambient temperature, crystallographic analysis would require its conversion into a suitable solid-state derivative.
The synthesis of a crystalline derivative, such as a hydrazone, semicarbazone, or an oxime from the ketone functional group, would be a prerequisite for such studies. To date, a search of the published scientific literature and crystallographic databases does not reveal any public crystal structures for this compound or its derivatives. Were such a study to be performed, it would offer invaluable insight into the molecule's solid-state conformation and intermolecular interactions.
Theoretical and Computational Chemistry Studies of Ethyl 4 Methoxy 3 Oxopentanoate
Quantum Chemical Calculations for Electronic Structure and Energetics (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful computational tools used to investigate the electronic structure and energetics of molecules. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule. For a compound like Ethyl 4-methoxy-3-oxopentanoate, DFT calculations could theoretically be used to determine optimized molecular geometry (bond lengths and angles), vibrational frequencies, and thermodynamic properties such as enthalpy of formation and Gibbs free energy. Such calculations would provide fundamental insights into the molecule's stability and electronic properties.
Prediction and Validation of Spectroscopic Parameters
Theoretical chemistry methods can be employed to predict various spectroscopic parameters. For instance, time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis), while vibrational frequencies calculated from DFT can be correlated with experimental infrared (IR) and Raman spectra. Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be predicted. These theoretical predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.
Investigation of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the structures of transition states and intermediates. For this compound, this could involve studying its synthesis, decomposition, or reactions with other molecules. The calculated activation energies would provide insights into the reaction kinetics and help in understanding how the reaction proceeds at a molecular level.
Analysis of Tautomeric Equilibria and Conformational Landscapes
Many organic molecules, including β-keto esters like this compound, can exist as a mixture of tautomers, most commonly the keto and enol forms. Quantum chemical calculations can be used to determine the relative energies of these tautomers, and thus predict the equilibrium constant between them. Furthermore, the molecule can adopt various spatial arrangements or conformations due to the rotation around single bonds. Conformational analysis involves identifying the stable conformers and the energy barriers for their interconversion, which is crucial for understanding the molecule's flexibility and its interactions with other molecules.
Molecular Modeling and Dynamics Simulations for Intermolecular Interactions
Molecular modeling and molecular dynamics (MD) simulations are used to study the behavior of molecules over time and their interactions with other molecules, such as solvents or biological macromolecules. For this compound, MD simulations could be used to understand its solvation properties in different solvents by analyzing the radial distribution functions and coordination numbers. If the molecule were to be studied for its biological activity, these simulations could provide insights into its binding mode and affinity with a target protein.
Future Perspectives and Emerging Research Directions for Ethyl 4 Methoxy 3 Oxopentanoate
Development of Green and Sustainable Synthetic Processes
The chemical industry's shift towards sustainability necessitates the development of green synthetic routes for all chemical compounds, including Ethyl 4-methoxy-3-oxopentanoate. Future research will likely focus on minimizing the environmental footprint of its synthesis by adhering to the principles of green chemistry.
Key areas of development include:
Use of Bio-based Solvents: Replacing conventional volatile organic compounds with greener alternatives is a primary goal. Ethyl lactate, a bio-based and biodegradable solvent, has shown promise in various organic reactions and could be a suitable medium for the synthesis of this compound.
Catalytic Approaches: Moving away from stoichiometric reagents to catalytic systems can significantly reduce waste. The development of recyclable catalysts for the key reaction steps in the synthesis of this compound would be a significant advancement.
Energy Efficiency: The use of alternative energy sources like microwave irradiation can lead to faster reaction times and reduced energy consumption compared to conventional heating methods. Exploring microwave-assisted synthesis for this compound could lead to more efficient processes.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a cornerstone of green chemistry. Future research should aim to develop synthetic routes to this compound with high atom economy, minimizing the formation of byproducts.
| Green Chemistry Principle | Application in the Synthesis of this compound |
| Safer Solvents and Auxiliaries | Utilization of bio-based solvents like ethyl lactate. |
| Design for Energy Efficiency | Application of microwave-assisted synthesis to reduce reaction times and energy consumption. |
| Catalysis | Development of reusable catalysts to minimize waste. |
| Atom Economy | Designing synthetic routes that maximize the incorporation of reactants into the final product. |
Exploration of Catalytic and Asymmetric Transformations
The functional groups present in this compound, namely the ketone and ester moieties, make it a versatile substrate for various catalytic transformations. A significant area of future research will be the development of catalytic and, particularly, asymmetric methods to synthesize chiral derivatives.
Asymmetric Reduction: The ketone group can be stereoselectively reduced to a hydroxyl group, leading to the formation of chiral syn- or anti-diols, which are valuable building blocks in organic synthesis. The development of efficient catalysts for the asymmetric hydrogenation or transfer hydrogenation of the keto group would be of great interest.
Catalytic C-C Bond Formation: The alpha-position to the ketone and ester can be functionalized through various catalytic C-C bond-forming reactions, such as aldol (B89426) additions and Michael reactions. Developing enantioselective versions of these reactions would provide access to a wide range of chiral derivatives.
Expansion of Derivative Libraries for Structure-Activity Relationship Studies
Systematic structural modification of this compound and the subsequent evaluation of the biological activities of the resulting derivatives can lead to the discovery of new therapeutic agents. Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds.
For instance, studies on analogous compounds like ethyl p-methoxycinnamate have shown that modifications to the ester and methoxy (B1213986) groups can significantly impact their anti-inflammatory activity. Similarly, other methoxy-substituted compounds have been investigated for their potential as anticancer agents.
Future SAR studies on derivatives of this compound could involve:
Modification of the Ester Group: Converting the ethyl ester to other esters, amides, or carboxylic acids to probe the effect on biological activity.
Alteration of the Methoxy Group: Replacing the methoxy group with other alkoxy groups or functional moieties to understand its role in target binding.
Derivatization at the Alpha-Carbon: Introducing various substituents at the C2 and C4 positions to explore the spatial requirements of potential biological targets.
| Compound Class | Potential Biological Activity Investigated |
| Ethyl p-methoxycinnamate derivatives | Anti-inflammatory activity. |
| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives | Lipoxygenase inhibition. |
| 4-methoxy-substituted cis-khellactone derivatives | Cytotoxic and apoptotic activity against cancer cells. |
Investigation into Novel Material Science Applications
The unique chemical structure of this compound suggests its potential use in material science, an area that remains largely unexplored.
Polymer Synthesis: The compound could serve as a monomer or a building block for the synthesis of novel polyesters or other polymers. The presence of multiple functional groups allows for various polymerization strategies, potentially leading to materials with unique properties such as biodegradability or specific thermal characteristics.
Specialty Solvent: Its ester and ether functionalities might impart useful solvation properties. Further investigation into its physical properties, such as its boiling point, viscosity, and polarity, could reveal its suitability as a specialty solvent in niche applications, potentially as a green alternative to conventional solvents.
Precursor for Functional Materials: It could be used as a precursor for the synthesis of more complex molecules intended for applications in electronics, such as organic light-emitting diodes (OLEDs), or as components of advanced coatings and resins.
Q & A
Q. What are the standard synthetic routes for Ethyl 4-methoxy-3-oxopentanoate, and how can reaction yields be optimized?
this compound is typically synthesized via Claisen condensation or esterification reactions involving β-keto ester intermediates. For example, analogous β-keto esters like methyl 3-oxo-pentanoate are prepared using alkyl bromoacetates and nitriles under controlled conditions . To optimize yields:
- Use anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis.
- Adjust reaction temperatures (e.g., 0–5°C for ketone stabilization) and stoichiometric ratios (e.g., 1:1.2 for nucleophile:electrophile).
- Catalysts like DMAP or pyridine can enhance esterification efficiency. Post-synthesis, purity is assessed via GC-MS or HPLC (≥95% purity threshold recommended) .
Q. Which analytical techniques are most effective for characterizing this compound?
Key techniques include:
- NMR spectroscopy : Confirm structural integrity via characteristic signals (e.g., ester carbonyl at ~170 ppm in -NMR, methoxy protons at ~3.3 ppm in -NMR).
- HPLC : Monitor purity using reverse-phase C18 columns with UV detection at 210–220 nm .
- Mass spectrometry (EI/ESI) : Validate molecular weight (174.20 g/mol) and fragmentation patterns .
Q. What safety protocols are critical when handling this compound?
Based on analogous β-keto esters:
- Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact (H313/H319 hazards) .
- Ventilation : Use fume hoods to avoid inhalation (H333 risk) .
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data for this compound derivatives?
Contradictions in NMR or IR data may arise from tautomerism (keto-enol equilibria) or impurities. Mitigation strategies:
Q. What strategies optimize the compound’s stability in long-term pharmacological studies?
Stability challenges include hydrolysis (ester cleavage) and oxidation (ketone degradation). Solutions:
- Lyophilization : Store as a lyophilized powder under inert gas (N/Ar).
- pH control : Buffered solutions (pH 6–7) minimize hydrolysis.
- Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
Q. How can researchers address inconsistencies in reported biological activity data?
Discrepancies may stem from impurity interference or assay variability. Recommendations:
Q. What methodologies elucidate the mechanistic role of this compound in multi-step syntheses?
Mechanistic studies often involve:
- Isotopic labeling : Introduce at the ketone position to track reactivity via NMR.
- Kinetic profiling : Monitor intermediate formation using in-situ FTIR or LC-MS.
- Computational modeling : DFT calculations (e.g., Gaussian) to predict transition states and regioselectivity .
Q. How can researchers mitigate ecological risks during disposal of this compound?
Although ecotoxicological data are limited for this compound:
- Neutralization : Hydrolyze esters with aqueous NaOH (1M) followed by activated carbon filtration.
- Regulatory compliance : Follow EPA guidelines for hazardous waste disposal (e.g., RCRA Subtitle C) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
